Cas no 82925-28-8 ((Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE)

(Z,E)-1,2-Diphenyl-1-(4-hydroxyphenyl)ethene is a stilbene derivative characterized by its distinct geometric isomerism (Z and E forms) and functional hydroxyl group. This compound is of interest in organic synthesis and material science due to its conjugated double-bond system and aromatic substituents, which contribute to its potential applications in photochemistry and as a building block for advanced materials. The presence of the hydroxyl group enhances solubility in polar solvents and allows for further functionalization. Its well-defined structure makes it suitable for studies on isomerization dynamics, fluorescence properties, and molecular recognition. The compound is typically handled under controlled conditions due to its light-sensitive nature.
(Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE structure
82925-28-8 structure
Product Name:(Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE
CAS No:82925-28-8
MF:C20H16O
MW:272.340445518494
CID:826847
Update Time:2025-10-24

(Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE Chemical and Physical Properties

Names and Identifiers

    • (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE
    • 4-(1,2-diphenylethenyl)phenol
    • Inchi: 1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H
    • InChI Key: OFKRFZKNGJTQCG-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)C(=CC1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 272.12000

Experimental Properties

  • Melting Point: 113-116°C
  • PSA: 20.23000
  • LogP: 4.98110

(Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE Pricemore >>

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(Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE Production Method

Additional information on (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE

Chemical Profile of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE (CAS No. 82925-28-8)

(Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE, identified by its CAS number 82925-28-8, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system of phenyl rings and a hydroxyl substituent, exhibits unique electronic and steric properties that make it a valuable candidate for various applications, particularly in the development of bioactive molecules.

The structure of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE consists of two phenyl groups attached to a central double-bonded ethene unit, with one phenyl group also bearing a hydroxyl (-OH) functional group at the para position. This arrangement creates a molecule with potential aromatic stacking interactions and hydrogen bonding capabilities, which are crucial for its biological activity. The presence of the hydroxyl group further enhances its solubility in polar solvents, making it more amenable for formulation in pharmaceutical applications.

In recent years, there has been growing interest in the development of molecules with similar structural motifs for their potential therapeutic effects. Studies have shown that compounds containing multiple phenyl rings and hydroxyl groups often exhibit anti-inflammatory, antioxidant, and anticancer properties. For instance, derivatives of biphenyl ethers with hydroxyl substitutions have been investigated for their role in modulating enzyme activity and inhibiting the growth of certain cancer cell lines.

The Z,E-isomer configuration of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE is particularly noteworthy, as it influences the molecule's interaction with biological targets. The trans configuration (E) typically enhances planarity and aromatic stacking interactions, which can be advantageous for binding to proteins or nucleic acids. This is supported by computational studies that suggest favorable binding affinities for such structures in drug-like scaffolds. Additionally, the presence of both electron-donating (hydroxyl group) and electron-withdrawing (para-substituted phenyl ring) elements allows for fine-tuning of the molecule's electronic properties, which is critical for optimizing pharmacokinetic profiles.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for compounds like (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the biphenyl core, while palladium-catalyzed hydrogenation techniques allow for precise control over double-bond geometry. These methods not only improve yield but also minimize the formation of unwanted byproducts, ensuring higher purity for subsequent biological evaluations.

Beyond its structural significance, (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE has been explored as a building block for more complex molecules. By functionalizing its reactive sites—such as the double bond or the hydroxyl group—chemists can generate libraries of derivatives with tailored properties. Such libraries are instrumental in high-throughput screening programs aimed at identifying novel bioactive compounds. For example, researchers have synthesized analogs of this molecule and evaluated their efficacy in inhibiting lipoxygenase enzymes, which are implicated in inflammatory diseases.

The pharmacological potential of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE has also been supported by preliminary in vitro studies. These studies have highlighted its ability to modulate certain signaling pathways by interacting with specific enzymes or receptors. While further research is needed to fully elucidate its mechanism of action, these findings suggest that it could be a valuable lead compound for drug discovery efforts targeting neurological disorders or metabolic diseases.

In conclusion, (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features—comprising a conjugated system with hydroxyl functionality—endow it with properties that are highly relevant to modern drug design principles. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens, compounds like this are poised to play an increasingly important role in the development of next-generation therapeutics.

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